molecular formula C4H5IN2O B3306998 4-Iodo-3-methylisoxazol-5-amine CAS No. 930-84-7

4-Iodo-3-methylisoxazol-5-amine

Cat. No. B3306998
CAS RN: 930-84-7
M. Wt: 224 g/mol
InChI Key: QYDXMTSFXGDDNY-UHFFFAOYSA-N
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Description

4-Iodo-3-methylisoxazol-5-amine is a biochemical compound with the molecular formula C4H5IN2O and a molecular weight of 224 . It is used for proteomics research .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as 4-Iodo-3-methylisoxazol-5-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives .


Physical And Chemical Properties Analysis

4-Iodo-3-methylisoxazol-5-amine has a predicted boiling point of approximately 311.4 °C at 760 mmHg, a predicted density of approximately 2.1 g/cm3, and a predicted refractive index of n20D 1.65 .

Scientific Research Applications

Microbial Mediation in Water Treatment

The study by Nödler et al. (2012) discusses the abiotic transformation of the sulfonamide drug sulfamethoxazole (SMX) under denitrifying conditions. This transformation process highlights the importance of focusing on transformation products in environmental studies, particularly in water treatment scenarios. It suggests a potential application of 4-Iodo-3-methylisoxazol-5-amine in understanding and improving the treatment of antibiotic contaminants in water sources (Nödler, Licha, Barbieri, & Pérez, 2012).

Palladium-Catalyzed Bond Activation

Pasunooti et al. (2015) utilized bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for palladium-catalyzed C(sp³)-H bond activation. The study demonstrates how 5-methylisoxazole-3-carboxamide can direct the activation of inert γ-C(sp³)-H bonds, which are crucial in the formation of various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Synthetic Chemistry

Vernin et al. (1976) explored the reactivity of 3,4-dimethylisoxazol-5-yl radicals in aromatic and heteroaromatic series, leading to new pathways for obtaining 5-iodo-3,4-dimethyl-isoxazole. This research demonstrates the utility of 4-Iodo-3-methylisoxazol-5-amine in synthetic chemistry, particularly in creating new compounds with potential applications in various fields (Vernin, Siv, Treppendahl, & Metzger, 1976).

Development of Novel Compounds

Waldo et al. (2008) conducted a study on the iodocyclization of O-methyloximes, leading to 4-iodoisoxazoles, which then undergo various palladium-catalyzed reactions to yield trisubstituted isoxazoles. This study indicates the role of 4-Iodo-3-methylisoxazol-5-amine in developing novel compounds that could have significant implications in medicinal chemistry and drug development (Waldo, Mehta, Neuenswander, Lushington, & Larock, 2008).

Antibacterial and Antifungal Properties

Banpurkar et al. (2018) synthesized azo dyes using 3-methyl-4H-isoxazol-5-one, demonstrating antibacterial and antifungal activities, especially against Staphylococcus aureus. This study suggests the potential use of 4-Iodo-3-methylisoxazol-5-amine derivatives in developing new antibacterial and antifungal agents (Banpurkar, Wazalwar, & Perdih, 2018).

Heterocyclization in Organic Chemistry

Morozova et al. (2019) explored the chemical properties of 3-amino-5-methylisoxazole, particularly in reactions involving pyruvic acid derivatives. This studyhighlights the role of 3-amino-5-methylisoxazole in heterocyclizations, which is relevant to the study of 4-Iodo-3-methylisoxazol-5-amine. It sheds light on the utility of this compound in organic synthesis, especially in the selective synthesis of furanones and pyrrolones (Morozova, Muravyova, Shishkina, Sysoiev, Glasnov, Musatov, Desenko, & Chebanov, 2019).

Multi-Component Chemical Reactions

Murlykina et al. (2017) investigated the use of well-known aminoazoles like 3-amino-5-methylisoxazole in Ugi and Groebke–Blackburn–Bienaymé multi-component reactions. The study reveals new applications of aminoazoles in these reactions, suggesting the potential of 4-Iodo-3-methylisoxazol-5-amine in creating novel compounds with potential antibacterial properties (Murlykina, Kornet, Desenko, Shishkina, Shishkin, Brazhko, Musatov, Van der Eycken, & Chebanov, 2017).

Pharmaceutical and Medicinal Chemistry

Hamama et al. (2016) synthesized basic side chain 5-amino-3-methylisoxazole derivatives, which led to the formation of isoxazolo[5,4-d]pyrimidines. These compounds were evaluated for their antitumor activity, indicating the importance of 4-Iodo-3-methylisoxazol-5-amine in the development of potential pharmaceuticals, especially in cancer therapy (Hamama, Ibrahim, & Zoorob, 2016).

properties

IUPAC Name

4-iodo-3-methyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDXMTSFXGDDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305189
Record name 4-Iodo-3-methyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methylisoxazol-5-amine

CAS RN

930-84-7
Record name 4-Iodo-3-methyl-5-isoxazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Iodo-3-methyl-5-isoxazolamine
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URL https://comptox.epa.gov/dashboard/DTXSID301305189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-methyl-1,2-oxazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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